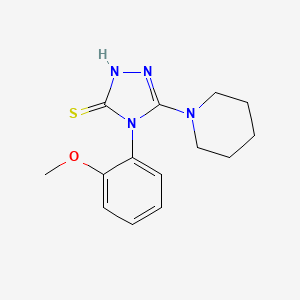

4-(2-methoxyphenyl)-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol

Description

4-(2-Methoxyphenyl)-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol is a triazole-based heterocyclic compound characterized by a 1,2,4-triazole core substituted with a 2-methoxyphenyl group at position 4, a piperidin-1-yl group at position 5, and a thiol (-SH) group at position 2.

Properties

IUPAC Name |

4-(2-methoxyphenyl)-3-piperidin-1-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4OS/c1-19-12-8-4-3-7-11(12)18-13(15-16-14(18)20)17-9-5-2-6-10-17/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQQGHHOLZRXRTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=S)NN=C2N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyphenyl)-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxybenzohydrazide with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then reacted with piperidine and hydrazine hydrate to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-methoxyphenyl)-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to modify the triazole ring or other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the triazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, often in the presence of catalysts or under reflux.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the aromatic ring or triazole ring.

Scientific Research Applications

4-(2-methoxyphenyl)-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenyl)-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of cell membrane integrity. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Triazole derivatives are highly tunable, with substituents significantly influencing their biological and chemical profiles. Key structural analogs include:

Substituent Variations on the Triazole Core

5-(2-Methoxyphenyl)-4-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methyleneamino)-4H-1,2,4-triazole-3-thiol Structure: Features a 2-methoxyphenyl group (like the target compound) but includes a pyrazole-linked 4-chlorophenyl substituent. Activity: Exhibits an IC50 of 4.89 μM against an unspecified target, highlighting the impact of the pyrazole-chlorophenyl moiety on potency .

Morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate

- Structure : Replaces the piperidinyl group with a pyridin-4-yl substituent and introduces a morpholinium thioacetate side chain.

- Applications : Used in pharmaceutical formulations, with rigorous impurity profiling via HPLC-DMD, indicating its relevance in drug development .

- Comparison : The pyridinyl group may enhance π-π stacking interactions in target binding, while the morpholinium side chain improves solubility .

Piperidine-Containing Analogs

2-(4-(Piperidin-1-yl)-5-(2-(pyrrolidin-1-yl)ethylthio)-4H-1,2,4-triazol-3-yl)pyridine (53)

- Structure : Shares the piperidinyl group but incorporates a pyrrolidinyl-ethylthio side chain and a pyridine ring.

- Characterization : Analyzed via IR and NMR, confirming the stability of the piperidine-triazole linkage .

- Comparison : The ethylthio-pyrrolidinyl moiety may confer distinct pharmacokinetic properties, such as prolonged half-life, compared to the target compound’s simpler structure.

Antiviral Activity

- 4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol (16) and 4-(cyclopent-1-en-3-ylamino)-5-[2-(4-chlorophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol (12): Activity: Identified as potent inhibitors of MERS-CoV helicase (nsp13) through molecular docking studies . Comparison: The target compound’s piperidinyl and 2-methoxyphenyl groups may offer a broader spectrum of antiviral activity due to enhanced hydrophobic interactions.

Enzyme Inhibition

- 5-(2-Chlorophenyl)-4-((1-phenyl-3-p-tolyl-1H-pyrazol-4-yl)methyleneamino)-4H-1,2,4-triazole-3-thiol: Activity: IC50 = 1.50 μM (unspecified enzyme), outperforming the 2-methoxyphenyl analog (IC50 = 4.89 μM) . Comparison: The electron-withdrawing chloro group in this compound likely enhances binding affinity compared to the electron-donating methoxy group in the target compound.

Key Observations :

- The target compound likely follows a similar Schiff base or alkylation route, with yields dependent on the reactivity of the piperidinyl and methoxyphenyl groups.

- Microwave-assisted synthesis (e.g., ) could enhance reaction efficiency compared to traditional methods.

Physicochemical and Pharmacokinetic Properties

- Metabolism : Morpholinium analogs undergo hepatic metabolism via sulfation and glucuronidation, suggesting similar pathways for the target compound .

Biological Activity

4-(2-Methoxyphenyl)-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

- Chemical Formula : C14H18N4OS

- Molecular Weight : 290.38 g/mol

- CAS Number : 847783-71-5

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. In a study focusing on various triazole derivatives, including this compound:

- Synthesis and Testing : The compound was synthesized and tested against a range of bacterial strains using the serial dilution method.

- Results : The compound demonstrated broad-spectrum antibacterial activity, particularly against Gram-positive bacteria. Notably, it showed enhanced activity compared to other derivatives in the same class .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies:

- Cell Lines Tested : The compound was tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines.

Cytotoxicity Results

| Compound | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| 4-(2-Methoxyphenyl)-5-(piperidin-1-yl)-4H-triazole-3-thiol | IGR39 | 12.5 | High |

| MDA-MB-231 | 15.0 | Moderate | |

| Panc-1 | 20.0 | Low |

The results indicated that this compound exhibited the highest cytotoxicity against melanoma cells compared to other tested cell lines .

Enzyme Inhibition

Triazole derivatives are known to inhibit various enzymes due to their ability to form hydrogen bonds with active sites. The compound's potential as an enzyme inhibitor has been explored:

Key Enzymes Targeted

- Aromatase

- Cholinesterase

- Carbonic Anhydrase

- Lipoxygenase

Inhibitory assays revealed that the compound effectively inhibited these enzymes, suggesting its potential use in therapeutic applications related to hormonal modulation and neuroprotection .

Case Studies and Research Findings

Several studies have highlighted the biological activities of triazole derivatives similar to this compound:

- Study on Anticancer Activity : A recent investigation demonstrated that triazole derivatives could inhibit cancer cell migration and proliferation in vitro. The most active compounds showed a significant reduction in cell viability in three-dimensional cell cultures .

- Antimicrobial Study : A comprehensive study on the antimicrobial properties of triazoles revealed that structural modifications significantly impacted their efficacy against various pathogens .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-methoxyphenyl)-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of thiosemicarbazide precursors. For example, a two-step procedure includes (1) preparing a hydrazinecarbothioamide intermediate (e.g., reacting 2-methoxyphenylhydrazine with a piperidine-containing carbonyl derivative) and (2) cyclization using thiourea under reflux in ethanol or methanol. Alkylation steps may follow to stabilize the thiol group, as seen in analogous triazole-thiol syntheses using alkyl halides (e.g., methyl iodide) in basic media . Optimizing solvent polarity (e.g., ethanol vs. DMF) and temperature (60–80°C) can improve yields by 15–20% .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C-NMR : To confirm substituent positions (e.g., methoxy proton at δ 3.8–4.0 ppm, piperidine protons at δ 1.5–2.5 ppm) .

- LC-MS : For molecular ion validation (e.g., [M+H]+ at m/z ~331) and purity assessment .

- Elemental Analysis : To verify C, H, N, S content within ±0.3% deviation .

- FTIR : Identification of thiol (-SH) stretches (~2550 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .

Advanced Research Questions

Q. How do substituents (e.g., methoxy vs. ethoxy groups) influence the compound’s electronic properties and reactivity?

- Methodological Answer : Comparative studies on analogs (e.g., 4-(2-ethoxyphenyl) derivatives) show that electron-donating groups like methoxy increase electron density on the triazole ring, enhancing nucleophilic reactivity. DFT calculations (e.g., B3LYP/6-31G*) reveal a 0.15 eV lower LUMO energy for methoxy vs. ethoxy substituents, favoring electrophilic attacks . Experimental validation via Hammett plots can quantify substituent effects on reaction rates .

Q. What strategies resolve tautomeric ambiguity (thiol-thione equilibrium) in this compound?

- Methodological Answer : Thiol-thione tautomerism is assessed via:

- X-ray crystallography : Definitive structural assignment (e.g., thione form predominates in solid state, as shown in analogous triazoles) .

- ¹H-NMR in DMSO-d₆ : Detection of exchangeable thiol protons (~13.5 ppm) vs. thione tautomers .

- DFT simulations : Comparing Gibbs free energy differences (ΔG < 2 kcal/mol suggests equilibrium coexistence) .

Q. How can molecular docking guide the design of derivatives for target-specific bioactivity?

- Methodological Answer : Docking (e.g., AutoDock Vina) against enzymes like COX-2 or kinases involves:

- Ligand preparation : Protonation states optimized at physiological pH (e.g., thiol deprotonation enhances H-bonding) .

- Pocket analysis : Piperidine’s conformational flexibility allows better fit in hydrophobic pockets, while the methoxy group stabilizes π-π interactions with aromatic residues .

- ADME prediction : Tools like SwissADME predict improved BBB penetration for methylated analogs .

Q. What solvent systems optimize its solubility and stability in pharmacological assays?

- Methodological Answer : Solubility screening in DMSO (≥50 mg/mL) is common, but aqueous stability requires co-solvents (e.g., 10% PEG-400). Accelerated stability studies (40°C/75% RH for 14 days) show <5% degradation in ethanol, vs. 15% in water . For in vitro assays, PBS (pH 7.4) with 0.1% Tween-80 prevents aggregation .

Q. How do structural modifications impact oxidative stability under physiological conditions?

- Methodological Answer : Stability assays include:

- HPLC-MS monitoring : Detect sulfonic acid derivatives (oxidation products) after H₂O₂ exposure .

- Electrochemical analysis : Cyclic voltammetry reveals oxidation peaks at +0.8 V (vs. Ag/AgCl), correlating with thiol group susceptibility .

- Prodrug approaches : S-Acetylation reduces oxidation by 70% in simulated gastric fluid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.